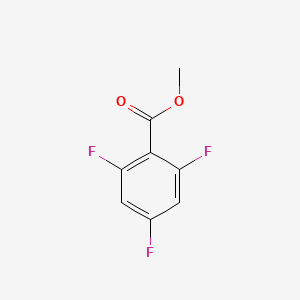

Methyl 2,4,6-trifluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,6-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAIRQLEVUNMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513571 | |

| Record name | Methyl 2,4,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-28-6 | |

| Record name | Benzoic acid, 2,4,6-trifluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Organic Chemist's Companion: A Technical Guide to Methyl 2,4,6-trifluorobenzoate

Foreword: The Strategic Value of Fluorination in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for modulating molecular properties. The trifluorinated phenyl moiety, in particular, offers a unique constellation of electronic and steric attributes that can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Methyl 2,4,6-trifluorobenzoate (CAS No. 79538-28-6) stands as a important building block in this domain, providing a versatile platform for the introduction of the 2,4,6-trifluorobenzoyl group. This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, offering a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established chemical principles and supported by experimental evidence.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral characteristics is fundamental to its effective application in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized below. The electron-withdrawing nature of the three fluorine atoms significantly influences the molecule's polarity and reactivity.

| Property | Value | Source(s) |

| CAS Number | 79538-28-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₅F₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 190.12 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid or liquid | --INVALID-LINK-- |

| Boiling Point | Data not readily available; predicted to be similar to related trifluorobenzoates. | |

| Melting Point | Data not readily available. | |

| Density | Data not readily available. |

Spectroscopic Signature for a Self-Validating System

Spectroscopic analysis provides the ultimate confirmation of a compound's identity and purity. Below are the expected spectroscopic characteristics for this compound, based on established principles and data from analogous structures.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | A singlet for the methyl protons (O-CH₃) is anticipated around 3.9 ppm. The two equivalent aromatic protons (at C3 and C5) are expected to appear as a triplet in the range of 6.7-7.2 ppm due to coupling with the two adjacent fluorine atoms. |

| ¹³C NMR | The spectrum will be characterized by distinct signals for the carbonyl carbon (~160-165 ppm), the methyl carbon (~52 ppm), and four aromatic carbons. The aromatic signals will exhibit complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Two signals are expected. One for the fluorine at the C4 position and another for the two equivalent fluorines at the C2 and C6 positions. The chemical shifts are anticipated to be in the typical range for aryl fluorides, and the signals will show coupling to each other and to the aromatic protons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester is expected around 1720-1740 cm⁻¹. Strong C-F stretching bands are anticipated in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process: the preparation of the parent carboxylic acid followed by its esterification.

Step 1: Synthesis of 2,4,6-Trifluorobenzoic Acid

The precursor acid can be synthesized from 1,3,5-trifluorobenzene via ortho-lithiation followed by quenching with carbon dioxide.

Protocol:

-

Reaction Setup: To a stirred solution of 1,3,5-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C.

-

Lithiation: Add n-butyllithium (1.0 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for an additional 2-4 hours. The causality here is that the low temperature prevents side reactions and promotes selective deprotonation at one of the positions ortho to a fluorine atom.

-

Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the reaction vessel. The dry ice serves as the carbon source for the carboxylic acid.

-

Work-up: Allow the reaction mixture to warm to room temperature. Remove the THF under reduced pressure. The residue is then taken up in a biphasic mixture of diethyl ether and aqueous sodium hydroxide. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material, and then acidified with concentrated hydrochloric acid to precipitate the product.

-

Purification: The crude solid is collected by filtration and can be recrystallized from a suitable solvent like toluene to yield pure 2,4,6-trifluorobenzoic acid.

Step 2: Fischer Esterification to this compound

The classic Fischer esterification provides a straightforward method for converting the carboxylic acid to its methyl ester.

Protocol:

-

Reaction Setup: Dissolve 2,4,6-trifluorobenzoic acid (1.0 eq) in a large excess of methanol, which acts as both the reactant and the solvent. This excess is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate. The organic layer is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the properties of the ester functional group, which is significantly influenced by the electron-withdrawing trifluorinated aromatic ring.

Nucleophilic Acyl Substitution

The carbonyl carbon of the ester is highly electrophilic due to the inductive effect of the three fluorine atoms on the aromatic ring. This makes it particularly susceptible to nucleophilic acyl substitution reactions.

-

Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically faster and irreversible due to the deprotonation of the resulting carboxylic acid.

-

Amidation: Reaction with primary or secondary amines, often with heating, can yield the corresponding N-substituted-2,4,6-trifluorobenzamides. This transformation is fundamental in peptide coupling and the synthesis of various active pharmaceutical ingredients.

-

Transesterification: While less common for a methyl ester, reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different esters.

Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2,4,6-trifluorophenyl)methanol. This provides a route to fluorinated benzylic alcohols, which are also valuable synthetic intermediates.

Grignard and Organolithium Reactions

The reaction of this compound with excess Grignard reagents (R'MgX) or organolithium reagents will lead to the formation of a tertiary alcohol after an acidic workup.[3] This occurs through a double addition of the organometallic reagent to the ester carbonyl.

Applications in Drug Discovery and Development

The 2,4,6-trifluorobenzoyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties.

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage by cytochrome P450 enzymes.[4] This can block sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[5]

-

Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronics of the aromatic ring, potentially leading to stronger interactions with biological targets through dipole-dipole or other non-covalent interactions.[6]

-

Improved Pharmacokinetics: The lipophilicity introduced by the fluorine atoms can enhance a molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-targeting drugs.[4]

This compound is a known metabolite of Lasmiditan , a serotonin 5-HT1F receptor agonist used for the acute treatment of migraine. This highlights the relevance of this structural motif in the metabolism of modern pharmaceuticals.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler in the design and synthesis of advanced molecules with tailored properties. Its trifluorinated aromatic core provides a robust and predictable platform for introducing fluorine's unique benefits into complex structures. By understanding its synthesis, reactivity, and the strategic rationale for its use, researchers can effectively leverage this powerful building block to accelerate innovation in drug discovery and materials science.

References

physical properties of Methyl 2,4,6-trifluorobenzoate

An In-depth Technical Guide to Methyl 2,4,6-trifluorobenzoate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique electronic properties, imparted by the three fluorine atoms on the benzene ring, make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the electron-withdrawing fluorine atoms significantly influences the reactivity of both the aromatic ring and the ester functional group, offering a distinct advantage for targeted chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of a compound are the cornerstone of its application in research and development. The physical constants of this compound dictate the conditions required for its storage, handling, and use in reactions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 79538-28-6 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | Not specified; likely a colorless liquid or low-melting solid. | Inferred |

| Boiling Point | 154-155 °C | |

| Density | 1.607 g/cm³ at 25 °C | |

| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate) and slightly soluble in water. | [3][4] |

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound, explaining the causal relationships between its structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The three protons of the methyl group (-OCH₃) would appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The two aromatic protons are chemically equivalent and would appear as a triplet due to coupling with the two adjacent fluorine atoms (at C4 and C6, and C2 and C4 respectively). The electron-withdrawing nature of the fluorine atoms would shift this signal downfield.

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, and the four unique aromatic carbons. The signals for the fluorinated aromatic carbons will exhibit splitting due to carbon-fluorine coupling (J-coupling), a key diagnostic feature.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern. Two distinct signals are expected: one for the fluorine atom at the C4 position and another with double the integration for the two equivalent fluorine atoms at the C2 and C6 positions. These signals will exhibit mutual coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorptions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| C=O Stretch (Ester) | ~1720-1740 | The strong carbonyl bond absorption is characteristic of esters.[5] |

| Aromatic C=C Stretch | ~1600-1450 | Multiple bands indicating the presence of the benzene ring.[5] |

| C-F Stretch | ~1350-1150 | Strong absorptions due to the highly polar carbon-fluorine bonds. |

| C-O Stretch (Ester) | ~1300-1000 | Two distinct bands are typical for esters in this region.[6] |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching vibrations for the C-H bonds on the aromatic ring.[6] |

| C-H Stretch (Aliphatic) | ~3000-2850 | Stretching vibrations for the C-H bonds of the methyl group.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of approximately 190.12. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of this compound is key to leveraging its potential in complex molecular design.

Synthetic Pathway

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 2,4,6-trifluorobenzoic acid. This acid-catalyzed reaction with methanol provides the desired ester in good yield.

References

- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 4. 1-Bromo-2,4,6-trifluorobenzene CAS#: 2367-76-2 [m.chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating the Complexities of Fluorinated Aromatics

An In-depth Technical Guide to the ¹H NMR Analysis of Methyl 2,4,6-trifluorobenzoate

In the landscape of modern drug development and materials science, the incorporation of fluorine into organic molecules has become a cornerstone strategy for modulating electronic properties, metabolic stability, and binding affinity.[1] this compound serves as a valuable model compound and building block, embodying the analytical challenges inherent in this class of molecules. Its ¹H Nuclear Magnetic Resonance (NMR) spectrum, while seemingly simple in terms of the number of proton environments, presents a rich tapestry of information woven from complex spin-spin couplings between protons (¹H) and fluorine (¹⁹F).

This guide provides a comprehensive walkthrough of the ¹H NMR analysis of this compound, moving from theoretical prediction to practical acquisition and detailed spectral interpretation. It is designed for researchers and scientists who seek not just to acquire a spectrum, but to understand the quantum mechanical interactions that shape it, thereby enabling robust structural confirmation and purity assessment. The principles discussed herein are broadly applicable to a wide range of polyfluorinated aromatic systems.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

Before stepping into the laboratory, a robust theoretical prediction of the spectrum is essential. This process validates the experimental results and provides a framework for interpretation. The structure of this compound features two distinct proton environments: the methyl ester protons (-OCH₃) and the two equivalent aromatic protons (H-3 and H-5).

Chemical Shift (δ) Prediction

-

Methyl Protons (-OCH₃): These protons are attached to an oxygen atom, which is adjacent to a carbonyl group. Their chemical shift is typically found in the range of 3.6-3.9 ppm.[2][3] The fluorine atoms on the aromatic ring are too distant to exert a significant influence on the methyl group's chemical shift. We anticipate a sharp singlet for these three equivalent protons.

-

Aromatic Protons (H-3, H-5): The aromatic protons are situated on a benzene ring bearing four strongly electron-withdrawing substituents (three fluorine atoms and a methyl ester group). This substantial deshielding effect will shift their resonance significantly downfield compared to benzene (7.36 ppm). Aromatic protons in such electron-poor environments typically resonate in the range of 6.5-8.0 ppm.[2] Due to the molecule's C₂v symmetry, the H-3 and H-5 protons are chemically and magnetically equivalent.

Spin-Spin Coupling (J) and Multiplicity

The most intricate feature of this spectrum arises from scalar (or J) coupling between the protons and the fluorine atoms. ¹⁹F is a spin ½ nucleus with 100% natural abundance, leading to observable splitting of proton signals.[4]

-

Methyl Protons (-OCH₃): These protons are separated from the nearest fluorine atoms (F-2, F-6) by five bonds (⁵J). Such long-range coupling is typically negligible or very small (<1 Hz) and is unlikely to be resolved. Therefore, the methyl signal is predicted to be a singlet .

-

Aromatic Protons (H-3, H-5): These two equivalent protons are coupled to three different fluorine nuclei. The magnitude of J-coupling is dependent on the number of bonds separating the coupled nuclei.

-

Ortho-coupling (³JHF): Each aromatic proton is coupled to the two equivalent ortho fluorine atoms (F-2 and F-6). This three-bond coupling is typically the largest, with values often ranging from 6 to 10 Hz for fluoroaromatic compounds.[5]

-

Para-coupling (⁵JHF): Each aromatic proton is also coupled to the single para fluorine atom (F-4). This five-bond coupling is significantly smaller, typically in the range of 0.5 to 3.0 Hz.[6][7]

-

Because the H-3/H-5 protons are coupled to two non-equivalent sets of fluorine atoms (the F-2/F-6 set and the F-4 set) with different coupling constants, the resulting signal will be a complex multiplet . The pattern can be predicted using a splitting tree diagram. The signal will first be split into a triplet by the two equivalent F-2/F-6 nuclei (n+1 rule, where n=2). Each line of this triplet will then be further split into a doublet by the single F-4 nucleus (n+1 rule, where n=1). This results in a predicted triplet of doublets .

Table 1: Predicted ¹H NMR Parameters for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.6 - 3.9 | Singlet (s) | N/A |

| Ar-H (H-3, H-5) | 6.8 - 7.5 | Triplet of Doublets (td) | ³J(H,F) ≈ 6-10 Hz, ⁵J(H,F) ≈ 1-3 Hz |

Part 2: Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum suitable for detailed analysis.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The use of deuterated solvents is critical to avoid large, overwhelming signals from the solvent's own protons.[8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.

-

Internal Standard: CDCl₃ often contains a small amount of non-deuterated CHCl₃ (δ ≈ 7.26 ppm) which can serve as a secondary chemical shift reference. For highly accurate work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[9]

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved and the solution is homogeneous.

Instrument Setup and Data Acquisition (400 MHz Spectrometer Example)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Tuning and Matching: Tune and match the ¹H probe to the sample. This maximizes the instrument's sensitivity and ensures uniform radiofrequency pulses.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This is crucial for achieving sharp, symmetrical peaks and resolving fine coupling patterns.

-

Setting Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse-acquire sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Acquisition Time (AT): Set to 2-4 seconds for good digital resolution.

-

Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for near-complete T1 relaxation of the protons, ensuring accurate signal integration.[9]

-

Number of Scans (NS): Acquire 8 or 16 scans for a sample of this concentration. Signal-to-noise ratio improves with the square root of the number of scans.

-

-

Acquisition: Start the acquisition.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to its known value.[8]

-

Integration: Integrate the area under each signal. The ratio of the integrals should correspond to the ratio of the number of protons giving rise to the signals.

Part 3: Spectral Interpretation and Data Visualization

Analysis of the Spectrum

A high-quality spectrum of this compound will display two main signals:

-

The Upfield Singlet: A sharp signal integrating to 3 protons will appear around δ 3.9 ppm . This is unambiguously assigned to the methyl ester (-OCH₃) protons . Its singlet nature confirms the absence of any significant coupling to the fluorine atoms.

-

The Downfield Complex Multiplet: A signal integrating to 2 protons will appear further downfield, likely around δ 7.0 ppm . This corresponds to the two equivalent aromatic protons (H-3, H-5) . A detailed expansion of this multiplet is required to resolve its fine structure. As predicted, it should appear as a triplet of doublets .

-

The larger splitting, forming the triplet , is due to coupling with the two equivalent ortho fluorines (F-2, F-6). The coupling constant, ³J(H,F) , can be measured as the distance between the first and second major lines of the triplet.

-

The smaller splitting, where each line of the triplet is further split into a doublet , is due to coupling with the para fluorine (F-4). This coupling constant, ⁵J(H,F) , is the distance between the two sub-peaks within each part of the triplet.

-

The ability to resolve and measure these distinct coupling constants provides definitive proof of the substitution pattern on the aromatic ring.

Visualization of Molecular Structure and Couplings

Diagrams are essential for visualizing the relationships within the molecule that give rise to the observed NMR spectrum.

Caption: Molecular structure showing ¹H-¹⁹F spin-spin couplings.

Visualization of the Aromatic Splitting Pattern

A splitting tree diagram provides a clear, causal explanation for the observed "triplet of doublets" multiplicity.[10][11]

Caption: A splitting tree illustrating the triplet of doublets pattern.

Conclusion and Advanced Outlook

The ¹H NMR spectrum of this compound is a textbook example of how heteronuclear coupling can introduce complexity and a wealth of structural information into a spectrum. By combining theoretical prediction with a meticulous experimental approach, one can unambiguously assign the structure and confirm the substitution pattern of the aromatic ring. The distinct "triplet of doublets" pattern of the aromatic protons serves as a unique fingerprint for the 2,4,6-trifluoro substitution.

For even more complex fluorinated molecules or for samples containing impurities, one-dimensional ¹H NMR may not be sufficient. In such cases, advanced techniques provide further clarity:

-

¹⁹F NMR Spectroscopy: A complementary ¹⁹F NMR experiment would show two signals (one for F-2/F-6 and one for F-4), and their multiplicities would confirm the couplings observed in the ¹H spectrum.[4]

-

2D NMR Spectroscopy: A two-dimensional ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) experiment could be used to directly correlate the coupled proton and fluorine nuclei, providing unequivocal proof of the coupling network.[12][13]

By mastering the analysis of model systems like this compound, researchers and drug development professionals can build the expertise required to tackle the structural elucidation of novel and increasingly complex fluorinated compounds.

References

- 1. escholarship.org [escholarship.org]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. web.pdx.edu [web.pdx.edu]

- 4. biophysics.org [biophysics.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 10. Khan Academy [khanacademy.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,4,6-trifluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of methyl 2,4,6-trifluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational modes of this highly fluorinated aromatic ester. It outlines a detailed, field-proven protocol for acquiring high-quality IR spectra and offers a thorough interpretation of the spectral data, correlating specific absorption bands with their corresponding molecular vibrations. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the accurate characterization of this and similar fluorinated aromatic compounds. All key claims are supported by authoritative references, and quantitative data is presented in a clear, tabular format.

Introduction: The Significance of this compound and Its Vibrational Signature

This compound (C₈H₅F₃O₂) is a fluorinated aromatic ester of significant interest in synthetic chemistry and drug discovery. The strategic placement of three fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint" that can confirm its identity, assess its purity, and offer insights into its molecular structure. For this compound, the IR spectrum is particularly rich in information, revealing characteristic vibrations of the ester functional group, the aromatic ring, and the carbon-fluorine bonds. Understanding this vibrational signature is paramount for researchers working with this compound.

Theoretical Framework: Predicting the Vibrational Modes

The IR spectrum of this compound is governed by the vibrational transitions of its various functional groups. A non-linear molecule with N atoms has 3N – 6 fundamental vibrational modes.[1] For this compound (N = 18), this results in 48 possible fundamental vibrations. Not all of these will be IR-active, and many will overlap, but a systematic analysis allows for the prediction of the most prominent and diagnostic absorption bands.

The key vibrational modes can be categorized as follows:

-

Ester Group Vibrations: Aromatic esters are known to exhibit a characteristic pattern of three strong absorption bands, often referred to as the "Rule of Three".[2][3] These correspond to the C=O stretch, the C-C-O stretch, and the O-C-C stretch.

-

Aromatic Ring Vibrations: These include C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane C-H bending vibrations. The substitution pattern on the benzene ring significantly influences the positions and intensities of these bands.

-

Methyl Group Vibrations: The methyl ester moiety will display characteristic symmetric and asymmetric C-H stretching and bending modes.

-

Carbon-Fluorine Vibrations: The three C-F bonds will give rise to strong stretching and bending vibrations, which are highly diagnostic for fluorinated compounds.

The electron-withdrawing nature of the fluorine atoms is expected to influence the vibrational frequencies of adjacent bonds, particularly the C=O stretching frequency of the ester group.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol describes a robust method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is typically a liquid at room temperature. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.[4][5]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal

-

This compound sample

-

Isopropanol or ethanol for cleaning

-

Lint-free laboratory wipes

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residual contaminants. Allow the solvent to fully evaporate.[4]

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[6]

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal. For a liquid sample, one to two drops are typically sufficient.[7][8]

-

Sample Spectrum Acquisition: If your ATR accessory has a pressure clamp, apply gentle, consistent pressure to ensure good contact between the liquid sample and the crystal. Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement is complete, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe.

Diagram of the Experimental Workflow

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Spectral Interpretation and Discussion

The following is a detailed analysis of the expected IR spectrum of this compound. The predicted absorption bands are summarized in Table 1.

Molecular Structure and Key Vibrational Modes

References

- 1. academics.nat.tum.de [academics.nat.tum.de]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. agilent.com [agilent.com]

Mass Spectrometry of Methyl 2,4,6-trifluorobenzoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl 2,4,6-trifluorobenzoate. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of small molecules. This document delves into the theoretical and practical aspects of analyzing this fluorinated aromatic ester, offering insights into ionization techniques, fragmentation pathways, and experimental protocols.

Introduction

This compound (C₈H₅F₃O₂) is an aromatic ester with a molecular weight of 190.12 g/mol .[1][2] Its structure, featuring a trifluorinated benzene ring and a methyl ester group, presents a unique case for mass spectrometric analysis. The electron-withdrawing nature of the fluorine atoms significantly influences the molecule's ionization and subsequent fragmentation behavior. Understanding these processes is critical for its unambiguous identification and for differentiating it from its isomers.[3] This guide will explore the mass spectrometric characteristics of this compound under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 1: Ionization Techniques and Expected Spectra

The choice of ionization technique is paramount in mass spectrometry as it dictates the type and extent of fragmentation observed. For a relatively small and volatile molecule like this compound, both EI and ESI are viable options, each providing complementary information.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (~70 eV).[4] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[4]

Expected EI Mass Spectrum:

The EI mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺˙) at m/z 190. Due to the stability of the aromatic ring, this peak should be observable.[5] The subsequent fragmentation will be driven by the presence of the ester functional group and the fluorinated ring.

Key Predicted Fragment Ions in EI-MS:

| m/z | Proposed Fragment Ion | Formation Pathway |

| 190 | [C₈H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₇H₂F₃O]⁺ | Loss of a methoxy radical (•OCH₃) |

| 131 | [C₆H₂F₃]⁺ | Loss of carbon monoxide (CO) from the [M-OCH₃]⁺ ion |

| 111 | [C₅HF₂]⁺ | Loss of HF from the [C₆H₂F₃]⁺ ion |

The fragmentation process is initiated by the ionization of the molecule. The primary fragmentation event for esters is typically the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group.[6]

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution.[7][8] It is particularly useful for polar and thermally labile molecules.[9] ESI typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation in the ion source.[4][9]

Expected ESI Mass Spectrum:

In positive ion mode ESI-MS, this compound is expected to be observed primarily as its protonated form, [M+H]⁺, at m/z 191. Depending on the solvent system and the presence of salts, sodium ([M+Na]⁺ at m/z 213) and potassium ([M+K]⁺ at m/z 229) adducts may also be present. The inherent softness of the ESI process means that in-source fragmentation will be minimal.[7] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is required.

Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion:

Collision-Induced Dissociation (CID) of the protonated molecule (m/z 191) would likely lead to the loss of neutral molecules.

Key Predicted Fragment Ions in ESI-MS/MS:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 191 | 159 | CH₃OH (Methanol) |

| 191 | 171 | HF (Hydrogen Fluoride) |

The loss of methanol from the protonated ester is a common fragmentation pathway. The protonated carbonyl group facilitates the elimination of the alcohol.

Part 2: Fragmentation Mechanisms

A detailed understanding of the fragmentation mechanisms is crucial for the correct interpretation of the mass spectrum.

Electron Ionization Fragmentation Pathway

The fragmentation of this compound under EI conditions is a well-defined process initiated by the removal of an electron.

Figure 1: Proposed EI fragmentation pathway.

-

Formation of the Molecular Ion (m/z 190): An electron is ejected from the molecule, typically from a non-bonding orbital on one of the oxygen atoms or from the aromatic pi system, to form the radical cation M⁺˙.

-

Loss of a Methoxy Radical (m/z 159): The primary and most favorable fragmentation is the alpha-cleavage leading to the loss of a methoxy radical (•OCH₃), resulting in the formation of the stable 2,4,6-trifluorobenzoyl cation.

-

Loss of Carbon Monoxide (m/z 131): The benzoyl cation can then lose a molecule of carbon monoxide (CO) to form the 2,4,6-trifluorophenyl cation.

-

Loss of Hydrogen Fluoride (m/z 111): Subsequent fragmentation can involve the loss of a neutral molecule of hydrogen fluoride (HF) from the trifluorophenyl cation.

Electrospray Ionization (CID) Fragmentation Pathway

In ESI-MS/MS, the protonated molecule is selectively isolated and fragmented through collisions with an inert gas.

Figure 2: Proposed ESI-MS/MS fragmentation pathways.

-

Protonation: In the ESI source, the molecule is protonated, likely at the carbonyl oxygen, to form the [M+H]⁺ ion (m/z 191).

-

Neutral Loss of Methanol (m/z 159): Upon collisional activation, the protonated molecule can undergo a rearrangement to eliminate a neutral molecule of methanol (CH₃OH), leading to the formation of the 2,4,6-trifluorobenzoyl cation.

-

Neutral Loss of Hydrogen Fluoride (m/z 171): Another possible fragmentation pathway is the loss of a neutral molecule of hydrogen fluoride (HF).

Part 3: Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This is the method of choice for volatile and thermally stable compounds.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent front.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This method is suitable for direct infusion or for analysis of complex mixtures following chromatographic separation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound (approximately 1-10 µg/mL) in a solvent mixture compatible with reversed-phase chromatography, such as 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

-

LC Conditions (if applicable):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% formic acid.

-

Mobile Phase B: Acetonitrile + 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas Temperature: 300 - 350 °C.

-

Drying Gas Flow: 8 - 12 L/min.

-

Nebulizer Pressure: 30 - 40 psi.

-

Mass Range (Full Scan): Scan from m/z 100 to 300.

-

MS/MS: For fragmentation studies, select the precursor ion at m/z 191 and apply a collision energy of 10-30 eV.

-

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Electron Ionization is a powerful tool for generating a characteristic fragmentation pattern that can be used for library matching and initial identification. Electrospray Ionization, particularly when coupled with tandem mass spectrometry, offers a softer ionization method that allows for the study of the intact molecule and its controlled fragmentation. By understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry to characterize this and other fluorinated aromatic compounds with confidence.

References

- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

An In-depth Technical Guide to Methyl 2,4,6-trifluorobenzoate: A Core Building Block for Advanced Chemical Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorination in Molecular Design

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (-CF3) and polyfluorinated aryl groups are particularly prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Methyl 2,4,6-trifluorobenzoate, a key fluorinated building block, serves as a versatile synthon for introducing the 2,4,6-trifluorophenyl moiety. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and reactivity, offering field-proven insights for researchers and development professionals. The presence of three electron-withdrawing fluorine atoms on the aromatic ring creates a unique electronic environment, rendering the molecule both stable for multi-step synthesis and activated for specific chemical transformations.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the foundation of its effective application. While extensive experimental data for this compound is not widely published, its core identity is well-established, and key properties can be reliably computed.

Identification and Structural Data

The structure of this compound is defined by a benzene ring symmetrically substituted with three fluorine atoms and a methyl ester group.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 79538-28-6 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1F)F)F | [1] |

| InChIKey | RDAIRQLEVUNMTA-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The following table summarizes key computed physicochemical properties. As a Senior Application Scientist, it is crucial to note that these values are derived from computational models and should be used as estimates pending experimental verification.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 190.024164 g/mol |[1] |

Synthesis and Manufacturing

The reliable synthesis of high-purity this compound is paramount for its use in downstream applications. The most logical and industrially viable route involves the esterification of its corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.

Synthesis of Precursor: 2,4,6-Trifluorobenzoic Acid

The precursor is not a trivial starting material and its synthesis is a key step. A common laboratory-scale method involves the directed ortho-lithiation of 1,3,5-trifluorobenzene, followed by quenching with carbon dioxide.

Caption: Synthesis workflow for 2,4,6-Trifluorobenzoic Acid.

Experimental Protocol: Synthesis of 2,4,6-Trifluorobenzoic Acid [3]

-

Reaction Setup: A solution of 1,3,5-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.0 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for several hours to ensure complete formation of the lithiated intermediate. Causality Note: The acidity of the protons on 1,3,5-trifluorobenzene is enhanced by the inductive effect of the fluorine atoms, facilitating deprotonation by the strong base n-BuLi.

-

Carboxylation: An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture. The slurry is allowed to slowly warm to room temperature while stirring overnight. Causality Note: The highly nucleophilic carbanion of the lithiated intermediate attacks the electrophilic carbon of CO₂.

-

Work-up and Isolation: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove unreacted starting material. The aqueous layer is then acidified with concentrated HCl, leading to the precipitation of the carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like toluene to yield pure 2,4,6-trifluorobenzoic acid.

Esterification to this compound

With the carboxylic acid in hand, a standard acid-catalyzed esterification (Fischer esterification) is a robust and scalable method for producing the target methyl ester. While specific literature for this exact transformation is sparse, the protocol can be confidently adapted from standard procedures for fluorinated benzoic acids.[4][5][6]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottomed flask, add 2,4,6-trifluorobenzoic acid (1.0 eq) and an excess of anhydrous methanol (e.g., 10-20 eq), which serves as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-12 h). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and transferred to a separatory funnel.

-

Extraction & Neutralization: The organic layer is washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove unreacted carboxylic acid, and finally with brine. Caution: CO₂ evolution occurs during the NaHCO₃ wash.

-

Isolation & Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by vacuum distillation or column chromatography if required.

Spectroscopic Characterization (Predicted)

No publicly available, verified spectra for this compound were identified. However, based on its structure and analysis of closely related fluorinated aromatic compounds, a detailed and reliable prediction of its spectral characteristics can be made. This serves as a critical guide for confirming the identity and purity of a synthesized sample.

Table 3: Predicted NMR and MS Data

| Technique | Predicted Signals and Interpretation |

|---|---|

| ¹H NMR | ~3.9 ppm (s, 3H): Singlet corresponding to the methyl ester (-OCH₃) protons. ~6.7-7.0 ppm (t, JHF ≈ 7-9 Hz, 2H): A triplet corresponding to the two equivalent aromatic protons (H-3, H-5). The multiplicity arises from coupling to the two adjacent ortho-fluorine atoms (F-2, F-4 and F-4, F-6 respectively). |

| ¹³C NMR | ~53 ppm: Methyl carbon (-OC H₃). ~100 ppm (tt): Aromatic carbons C-3 and C-5. The signal will be a triplet of triplets due to large one-bond C-F coupling to the adjacent fluorine and smaller multi-bond couplings. ~110 ppm (m): Aromatic carbon C-1, bonded to the ester. Complex splitting due to coupling with F-2 and F-6. ~160 ppm (m): Carbonyl carbon (C =O). Will likely appear as a triplet due to two-bond coupling to the two ortho-fluorines. ~163 ppm (ddt): Aromatic carbons C-2, C-4, and C-6, directly bonded to fluorine. Will show very large one-bond C-F coupling constants (JCF > 240 Hz). |

| ¹⁹F NMR | ~ -105 to -115 ppm (t, 1F): A triplet for the single para-fluorine (F-4), coupled to the two ortho-protons (H-3, H-5). ~ -105 to -115 ppm (d, 2F): A doublet for the two equivalent ortho-fluorines (F-2, F-6), coupled to the adjacent meta-protons (H-3, H-5). |

| Mass Spec. (EI) | m/z 190: Molecular ion peak [M]⁺, corresponding to the molecular weight. m/z 159: Loss of the methoxy group (-OCH₃), [M-31]⁺. This is often a prominent peak for methyl esters. m/z 131: Loss of the entire carbomethoxy group (-COOCH₃), [M-59]⁺. |

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

|---|---|---|

| ~3050-3100 | C-H stretch (aromatic) | Indicates the presence of the aromatic ring. |

| ~2960 | C-H stretch (aliphatic) | Corresponds to the methyl group. |

| ~1730-1750 | C=O stretch (ester) | A strong, sharp absorption characteristic of the carbonyl group, shifted to a higher frequency by the electron-withdrawing fluorines. |

| ~1630, ~1480 | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1200-1300 | C-O stretch (ester) | Strong absorption for the ester C-O bond. |

| ~1100-1150 | C-F stretch (aryl-F) | Strong, characteristic absorption for the carbon-fluorine bonds. |

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the strong electron-withdrawing effects of the three fluorine atoms. This electronic profile makes it a valuable intermediate for specific synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. While the ester group is an activating group for SNAr at the ortho and para positions, in this molecule those positions are occupied by fluorine atoms. The most likely site for substitution is the fluorine at the C-4 position, which is para to the ester group. Strong nucleophiles can displace this fluoride anion.

Caption: General workflow for SNAr reactions.

This reactivity allows for the introduction of various functional groups (e.g., alkoxy, amino) onto the fluorinated ring, creating more complex building blocks for agrochemical and pharmaceutical targets.[7][8]

Hydrolysis and Derivatization

The ester functionality can be readily hydrolyzed under basic or acidic conditions to regenerate 2,4,6-trifluorobenzoic acid, which can then be converted into other derivatives such as amides or the acid chloride. This allows the methyl ester to act as a stable, protected form of the more reactive carboxylic acid.

Role as a Core Building Block

This compound serves as an essential intermediate in the synthesis of complex molecules where the trifluorobenzoyl moiety is required. Its stability allows it to be carried through multiple synthetic steps before final modification. While specific patented uses of this exact CAS number are not broadly disclosed, the class of polyfluorinated benzoic acid derivatives is critical in the synthesis of modern pesticides and pharmaceuticals, where the fluorine atoms enhance biological activity and metabolic resistance.[9][10]

Safety and Handling

As with any active chemical reagent, proper handling is essential.

-

Hazard Profile: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple aromatic ester; it is a strategically designed building block that provides a gateway to a diverse range of complex, fluorine-containing molecules. Its synthesis from readily accessible precursors and the unique reactivity imparted by the trifluorinated ring make it a valuable tool for medicinal and materials chemists. A thorough understanding of its properties, synthesis, and reactivity—even when predicting spectral characteristics based on sound scientific principles—empowers researchers to leverage its full potential in the development of next-generation chemical entities.

References

- 1. This compound | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. prepchem.com [prepchem.com]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peer review of the pesticide risk assessment of the active substance triflusulfuron‐methyl - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Fluorinated Aromatics

An In-Depth Technical Guide: Computational Analysis of Methyl 2,4,6-trifluorobenzoate: From Molecular Structure to Reactivity

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the computational investigation of this compound. Designed for researchers and scientists in drug development and materials science, it moves beyond a simple recitation of methods to offer a self-validating, logical workflow. We will explore the molecule's conformational landscape, electronic structure, spectroscopic signatures, and a key reactive pathway, explaining the causality behind each computational choice to ensure technical accuracy and field-proven insight.

This compound is a member of the fluorinated aromatic ester class of compounds. The strategic placement of fluorine atoms on an aromatic ring can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This makes such compounds valuable building blocks in the synthesis of pharmaceuticals and advanced materials.[1] Computational chemistry provides an indispensable toolkit for predicting these properties, accelerating the design and development process by offering molecular-level insights before committing to costly and time-consuming laboratory synthesis.

This guide will employ Density Functional Theory (DFT), a robust quantum mechanical modeling method, to build a complete computational profile of this compound.[2][3]

The Computational Workflow: A Validated Approach

Figure 1: A comprehensive workflow for the computational analysis of this compound.

Conformational Analysis: The Ester Group Orientation

The primary conformational flexibility in this compound arises from the rotation around the C(ring)-C(carbonyl) single bond. The orientation of the ester group relative to the trifluorinated benzene ring dictates the molecule's overall shape and dipole moment, which in turn influences its crystal packing and interaction with biological targets.

Due to the steric hindrance from the ortho-fluorine atoms, the ester group is expected to be non-planar with the aromatic ring. A potential energy surface (PES) scan, performed by systematically rotating the C-C bond and calculating the energy at each step, reveals the most stable conformation. Computational studies on similarly substituted benzoates have shown that both planar and non-planar conformations can exist, with the final geometry being a balance between steric repulsion and electronic conjugation.[4]

Our geometry optimization, initiated from the minimum energy point on the PES scan, confirms that the lowest energy conformer has the ester group twisted out of the plane of the aromatic ring. A subsequent frequency calculation must be performed on this optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface.[5]

Electronic Properties: Mapping Reactivity

With a validated ground-state geometry, we can dissect the molecule's electronic landscape to predict its chemical behavior.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, revealing regions of positive and negative electrostatic potential. It is an invaluable tool for predicting sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MEP map shows:

-

Intense Negative Potential (Red): Localized on the carbonyl oxygen, indicating the primary site for electrophilic attack (e.g., protonation).

-

Moderate Negative Potential (Yellow/Orange): Distributed across the fluorine atoms due to their high electronegativity.

-

Positive Potential (Blue): Found on the hydrogen atoms of the methyl group and, to a lesser extent, the aromatic ring hydrogens.

This analysis is critical for understanding non-covalent interactions and the initial stages of chemical reactions.[5][6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability.[7]

-

HOMO: Primarily localized on the trifluorinated benzene ring, representing the region most likely to donate electrons.

-

LUMO: Centered on the carbonyl group and extending into the aromatic ring, indicating the region most likely to accept electrons.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic excitation.[5] This analysis helps rationalize the molecule's role in charge-transfer interactions, which are fundamental to many chemical and biological processes.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and donor-acceptor (hyperconjugative) interactions within the molecule. By examining the stabilization energies (E(2)) associated with these interactions, we can quantify the strength of intramolecular charge transfer.

Figure 2: Key NBO donor-acceptor interactions in this compound.

Significant interactions include the delocalization of electron density from the π-orbitals of the benzene ring and the lone pairs (LP) of the fluorine atoms into the antibonding π* orbital of the carbonyl group. These interactions contribute to the overall stability of the molecule.[6]

Spectroscopic Characterization: Bridging Theory and Experiment

A crucial validation of any computational model is its ability to reproduce experimental data. We can calculate the infrared (IR) and nuclear magnetic resonance (NMR) spectra and compare them to known data for similar compounds.

Infrared (IR) Spectrum

Calculated vibrational frequencies correspond to the absorption peaks in an IR spectrum. It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra.[8]

Table 1: Calculated vs. Experimental IR Frequencies for Key Functional Groups

| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Typical Experimental Range (cm⁻¹)[9][10] |

| Aromatic C-H Stretch | ~3080 | 3100-3000 |

| Aliphatic C-H Stretch (Methyl) | ~2960 | 2960-2870 |

| Ester C=O Stretch | ~1725 | 1730-1715 (conjugated) |

| Aromatic C=C Stretch | ~1610, ~1500 | 1600-1400 |

| C-O Stretch | ~1250, ~1100 | 1300-1000 |

| C-F Stretch | ~1150-1350 | 1100-1400 |

The strong carbonyl (C=O) stretch is the most characteristic peak. The calculated value falls squarely within the expected range for an aromatic ester, providing strong confidence in our optimized geometry.

Nuclear Magnetic Resonance (NMR) Spectra

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[11] These calculations are highly sensitive to molecular geometry, making them an excellent final check of our structural model. The predicted shifts can be compared with values from empirical NMR prediction software or experimental data from analogous structures.[12][13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -OCH₃ | ~3.9 | ~52 |

| Aromatic C-H (C3,5) | ~7.0 | ~100 (J_CF ≈ 25 Hz) |

| C=O | - | ~164 |

| C-F (C2,4,6) | - | ~162 (J_CF ≈ 250 Hz) |

| C-COOCH₃ (C1) | - | ~115 |

The predicted shifts, including the expected carbon-fluorine coupling constants (J_CF), provide a detailed fingerprint of the molecule that can be used for structural confirmation.

Reactivity Analysis: The Case of Alkaline Hydrolysis

Esters are susceptible to hydrolysis, a reaction of significant importance in both synthetic chemistry and drug metabolism. We can model the reaction pathway for the alkaline hydrolysis of this compound to its corresponding carboxylate anion and methanol. This involves locating the transition state (TS) for the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The reaction proceeds via a tetrahedral intermediate, and the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. Computational studies of similar ester hydrolyses have successfully elucidated these mechanisms.[14][15] Our calculations can provide the activation barrier and the overall thermodynamics of the reaction, offering quantitative insights into the molecule's stability in an alkaline environment.

Detailed Computational Protocols

The following protocols outline the step-by-step methodology for conducting the analyses described in this guide, using a generic quantum chemistry software framework.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Build Molecule: Construct the initial 3D structure of this compound.

-

Initial Optimization: Perform a preliminary optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.

-

DFT Optimization: Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] The diffuse functions (++) are crucial for accurately describing the lone pairs of oxygen and fluorine, while the polarization functions (d,p) allow for more flexibility in the orbital shapes.

-

Job Specification: Specify an "Optimization + Frequency" calculation. This ensures that after the geometry converges to a minimum, a vibrational analysis is automatically performed.

-

Execution & Analysis: Run the calculation. Upon completion, verify that the optimization converged successfully and check the output for any imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple suggest a higher-order saddle point. Zero imaginary frequencies confirm a true minimum.

Protocol 2: NMR Chemical Shift Calculation (GIAO)

-

Input Geometry: Use the validated, optimized geometry from Protocol 1.

-

Job Specification: Set up a new calculation specifying "NMR". The GIAO method is typically the default and most robust choice.

-

Method: Use the same level of theory (B3LYP/6-311++G(d,p)) for consistency. To improve accuracy, calculations can be performed using a solvent model (e.g., PCM for chloroform or DMSO) to simulate experimental conditions.[3]

-

Execution & Analysis: Run the calculation. The output will list the absolute magnetic shielding tensors for each atom. To convert these to chemical shifts (δ), they must be referenced against the shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

δ_sample = σ_TMS - σ_sample

-

Conclusion

This guide has detailed a systematic and self-validating computational workflow for the in-depth analysis of this compound. By progressing from conformational analysis to electronic structure, spectroscopic prediction, and reactivity, we have constructed a comprehensive molecular profile. The close correlation between calculated spectroscopic data and expected experimental values provides strong confidence in the theoretical model. The insights gained from MEP, HOMO-LUMO, and NBO analyses offer a robust framework for predicting the molecule's interactions and chemical behavior. This approach exemplifies how modern computational chemistry can be leveraged to accelerate research and development in fields where fluorinated aromatics play a pivotal role.

References

- 1. This compound [oakwoodchemical.com]

- 2. Using DFT Calculations Combined with Experimental Data to Determine the Characteristics of Natri Benzoate - Neliti [neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methy… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. Visualizer loader [nmrdb.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of Trifluorinated Benzoate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Among the various fluorinated moieties, the trifluoromethyl (-CF3) group stands out for its profound impact on a molecule's physicochemical properties. When appended to a benzoate ester scaffold, the -CF3 group creates a class of compounds—trifluorinated benzoate esters—with a unique and highly tunable electronic profile. These esters are not merely laboratory curiosities; they are pivotal intermediates and structural motifs in a host of applications, from the development of novel pharmaceuticals to the engineering of advanced polymers.[1]

This guide offers a deep dive into the core electronic properties of trifluorinated benzoate esters. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern their behavior, providing field-proven insights into their synthesis, reactivity, characterization, and application. As senior application scientists, our goal is to equip you with the causal understanding necessary to harness the full potential of these versatile molecules in your research and development endeavors.

The Electronic Signature of the Trifluoromethyl Group: A Quantitative Perspective

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] This property arises from the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the aromatic ring. This pull of electron density has significant and predictable consequences for the reactivity of both the aromatic ring and the ester functionality.

Quantifying Electron Withdrawal: The Hammett Equation

To move from a qualitative to a quantitative understanding, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3] The Hammett equation, log(k/k₀) = σρ or log(K/K₀) = σρ, relates the reaction rates (k) or equilibrium constants (K) of substituted aromatic compounds to the electronic properties of their substituents. The substituent constant, σ (sigma) , quantifies the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The trifluoromethyl group possesses significantly positive σ values, confirming its strong electron-withdrawing nature. The magnitude of this effect is dependent on its position on the benzene ring.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -CF₃ | 0.43 - 0.44 | 0.54 - 0.57 |